molecular formula C13H11N B8172448 1-Cyclopropyl-4-ethynyl-1H-indole

1-Cyclopropyl-4-ethynyl-1H-indole

Cat. No.: B8172448
M. Wt: 181.23 g/mol
InChI Key: SXRVBQJQPCWQHW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-ethynyl-1H-indole is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . The unique structure of this compound, featuring a cyclopropyl group and an ethynyl group attached to the indole core, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Cyclopropyl-4-ethynyl-1H-indole typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

1-Cyclopropyl-4-ethynyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Major products formed from these reactions include substituted indoles, alcohols, amines, and carbonyl compounds.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-ethynyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

1-Cyclopropyl-4-ethynyl-1H-indole can be compared with other indole derivatives, such as:

The unique combination of the cyclopropyl and ethynyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-cyclopropyl-4-ethynylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-2-10-4-3-5-13-12(10)8-9-14(13)11-6-7-11/h1,3-5,8-9,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRVBQJQPCWQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CN(C2=CC=C1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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